3-Methyl-3-hexanol
Overview
Description
3-Methyl-3-hexanol is an organic compound with the molecular formula C7H16O. It is a tertiary alcohol, meaning the hydroxyl group (-OH) is attached to a carbon atom that is connected to three other carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methyl-3-hexanol can be synthesized through the reaction of 2-pentanone with ethylmagnesium bromide (a Grignard reagent). The reaction proceeds as follows:
- The Grignard reagent is prepared by reacting ethyl bromide with magnesium in anhydrous ether.
- The Grignard reagent is then reacted with 2-pentanone to form the tertiary alcohol, this compound .
Industrial Production Methods: Industrial production of this compound typically involves similar Grignard reactions on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, although tertiary alcohols are generally resistant to oxidation compared to primary and secondary alcohols.
Reduction: This compound can be reduced to its corresponding alkane, 3-methylhexane, using strong reducing agents.
Substitution: this compound can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as chromic acid or potassium permanganate.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Substitution: Hydrohalic acids (e.g., HBr) can be used to replace the hydroxyl group with a halogen.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids (though less common for tertiary alcohols).
Reduction: Formation of 3-methylhexane.
Substitution: Formation of alkyl halides such as 3-methyl-3-hexyl bromide.
Scientific Research Applications
3-Methyl-3-hexanol has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in chemical reactions.
Biology: Studied for its effects on biological systems and potential use in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-methyl-3-hexanol involves its interaction with molecular targets through its hydroxyl group. The hydroxyl group can form hydrogen bonds and participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved include nucleophilic substitution and elimination reactions .
Comparison with Similar Compounds
3-Hexanol: Another alcohol with a similar structure but without the methyl group at the third position.
2-Methyl-3-hexanol: A positional isomer with the methyl group at the second position.
3-Methyl-2-hexanol: Another positional isomer with the hydroxyl group at the second position
Uniqueness: 3-Methyl-3-hexanol is unique due to its tertiary alcohol structure, which imparts different reactivity compared to primary and secondary alcohols. Its resistance to oxidation and specific reactivity in substitution reactions make it valuable in various chemical processes .
Properties
IUPAC Name |
3-methylhexan-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O/c1-4-6-7(3,8)5-2/h8H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYWJZCSJMOILIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(CC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90870658 | |
Record name | 3-Hexanol, 3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90870658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
597-96-6 | |
Record name | 3-Methyl-3-hexanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=597-96-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Hexanol, 3-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000597966 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-METHYL-3-HEXANOL | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27229 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Hexanol, 3-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3-Hexanol, 3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90870658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methylhexan-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.011 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How can 3-methyl-3-hexanol be synthesized from naturally occurring linalool?
A1: this compound can be synthesized from (+)-(S)-3,7-dimethyl-1,6-octadien-3-ol (linalool) through a multi-step process. First, linalool undergoes partial hydrogenation to yield (+)-(R)-3,7-dimethyl-6-octen-3-ol (dihydrolinalool) []. Subsequent ozonolysis of dihydrolinalool in ethyl acetate, followed by hydrogenation, produces a hemiacetal intermediate. This intermediate is then subjected to Wolff-Kishner reduction to obtain the final product, (+)-(R)-3-methyl-3-hexanol [].
Q2: Does the stereochemistry of the starting material, linalool, influence the final product in the synthesis of this compound?
A3: Yes, the stereochemistry of the starting material, linalool, does influence the final product. Starting with (+)-(S)-linalool leads to the formation of (+)-(R)-3-methyl-3-hexanol, indicating a stereospecific reaction pathway is involved in at least one of the synthesis steps [].
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